molecular formula C13H18ClNO B1420199 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide CAS No. 915921-90-3

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No. B1420199
M. Wt: 239.74 g/mol
InChI Key: RJWMQYIQUROZOP-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide” is a chemical compound . It is commonly used

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research has shown that chloroacetamide herbicides, including 2-chloro-N-(2,6-diethylphenyl)acetamide (a related compound), undergo complex metabolic activation pathways in both human and rat liver microsomes. This activation can lead to the formation of DNA-reactive compounds, suggesting potential risks associated with these herbicides (Coleman et al., 2000).

Soil Reception and Activity

Another study focused on the soil reception and activity of related chloroacetamide herbicides, indicating that their interaction with soil can significantly affect their environmental impact and effectiveness as herbicides (Banks & Robinson, 1986).

Radiosynthesis for Study of Metabolism and Mode of Action

The radiosynthesis of chloroacetamide herbicides, such as acetochlor, has been explored to aid in the study of their metabolism and mode of action. This method allows for more precise tracking and analysis of these compounds in various systems (Latli & Casida, 1995).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has been conducted on derivatives of 2-(substituted phenoxy) acetamide, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, for their potential anticancer, anti-inflammatory, and analgesic properties. These studies provide insights into the therapeutic applications of these compounds (Rani et al., 2014).

Antibacterial and Antifungal Activities

Studies have also been conducted on novel imines and thiazolidinones derived from chloroacetamide compounds, demonstrating their potential as antibacterial and antifungal agents (Fuloria et al., 2009).

properties

IUPAC Name

2-chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-4-11-5-7-12(8-6-11)10(2)15-13(16)9-14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWMQYIQUROZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672530
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

CAS RN

915921-90-3
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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